6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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Overview
Description
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a chemical compound that belongs to the class of benzo[b][1,4]oxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts such as ammonium niobium oxalate can also be employed to promote the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted benzo[b][1,4]oxazinones, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylbenzo[b][1,4]oxazin-4-one
- 6-Amino-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups at specific positions on the benzo[b][1,4]oxazinone ring system enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Properties
IUPAC Name |
6-amino-2-methyl-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5;/h2-5H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANUVZRJHUOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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